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Pyrrolo[2,3-d]pyrimidine derivative 26 -

Pyrrolo[2,3-d]pyrimidine derivative 26

Catalog Number: EVT-10967842
CAS Number:
Molecular Formula: C21H18ClN7O3
Molecular Weight: 451.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyrrolo[2,3-d]pyrimidine derivative 26 is a member of the pyrrolo[2,3-d]pyrimidine class, which encompasses a variety of aromatic heterocyclic compounds. These compounds are characterized by their unique ring structure that includes nitrogen atoms, contributing to their diverse biological activities. This particular derivative has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor, which is crucial in the treatment of various diseases including cancer.

Source and Classification

Pyrrolo[2,3-d]pyrimidine derivative 26 is classified under organic compounds and falls within the broader category of organoheterocyclic compounds. It is specifically categorized as a pyrrolopyrimidine, which is a subclass of pyrrolopyrimidines known for their pharmacological properties. The compound's DrugBank accession number is DB07248, indicating its relevance in pharmaceutical research .

Synthesis Analysis

Methods and Technical Details

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves several key steps:

  1. Nucleophilic Substitution: This method often begins with commercially available pyrrolo[2,3-d]pyrimidine precursors that undergo nucleophilic substitution reactions to introduce various substituents at specific positions on the ring.
  2. Hydrolysis: Following substitution, hydrolysis reactions are performed to convert esters into carboxylic acids, which serve as intermediates for further modifications.
  3. Coupling Reactions: The final step usually involves coupling reactions facilitated by agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to link the pyrrolo[2,3-d]pyrimidine core with aromatic or aliphatic groups, enhancing biological activity and selectivity .

The synthetic routes can vary significantly based on the desired substituents and functional groups, but they generally yield moderate to high yields of the target compounds.

Molecular Structure Analysis

Structure and Data

The molecular formula for pyrrolo[2,3-d]pyrimidine derivative 26 is C20H19N5O3C_{20}H_{19}N_{5}O_{3}, with a molecular weight averaging approximately 377.40 g/mol. The structure features a fused heterocyclic ring system that includes three nitrogen atoms positioned at critical locations (1-, 5-, and 7-positions) within the pyrimidine framework. The IUPAC name for this compound is 7-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine, which reflects its complex substituent arrangement .

Structural Features

  • Ring System: The pyrrolo[2,3-d]pyrimidine structure provides a rigid framework conducive to interactions with biological targets.
  • Substituents: The presence of methoxy groups enhances solubility and may influence binding affinity to target proteins.
Chemical Reactions Analysis

Reactions and Technical Details

Pyrrolo[2,3-d]pyrimidine derivatives are known to participate in various chemical reactions:

  1. Kinase Inhibition: These compounds act as inhibitors by mimicking adenosine triphosphate (ATP), allowing them to bind effectively to kinase active sites. This interaction typically involves hydrogen bonding with hinge residues within the kinase domain.
  2. Phosphorylation Events: They can modulate phosphorylation pathways by interacting with signaling proteins such as SRC and P53/TP53, leading to alterations in cellular signaling cascades relevant in cancer biology .
Mechanism of Action

Process and Data

The mechanism of action for pyrrolo[2,3-d]pyrimidine derivative 26 primarily revolves around its role as a kinase inhibitor:

  • Binding Affinity: The compound binds competitively to ATP-binding sites on kinases due to its structural similarity to ATP.
  • Signal Transduction Modulation: By inhibiting specific kinases like RET and SRC family kinases, it alters downstream signaling pathways that regulate cell growth and survival.

This mechanism underscores its potential therapeutic applications in oncology and other diseases characterized by dysregulated kinase activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pyrrolo[2,3-d]pyrimidine derivative 26 exhibits several notable physical and chemical properties:

  • Solubility: The presence of methoxy groups enhances solubility in organic solvents.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may require specific storage conditions to maintain integrity.

Relevant analytical data such as melting point and boiling point values have not been explicitly detailed in the provided sources but are typically determined during characterization studies.

Applications

Scientific Uses

Pyrrolo[2,3-d]pyrimidine derivative 26 has significant scientific applications:

  • Drug Development: It serves as a lead compound in the development of novel kinase inhibitors aimed at treating cancers associated with aberrant kinase signaling.
  • Research Tool: The compound is utilized in research settings to explore kinase biology and the development of resistance mechanisms in cancer therapy.
  • Potential Therapeutics: Given its mechanism of action, it may find applications in treating diseases beyond cancer where kinases play a critical role in disease progression.
Kinase Inhibition Mechanisms and Selectivity Profiling

RET Kinase Inhibition against Wild-Type and Mutant Variants (V804M)

Pyrrolo[2,3-d]pyrimidine derivative 26 demonstrates potent inhibition of both wild-type RET (RET-wt) and the clinically relevant gatekeeper mutant RET V804M. Biochemical assays revealed an IC₅₀ of 0.96 ± 0.04 μM against RET-wt, while maintaining significant activity against the V804M mutant (IC₅₀ = 1.06 ± 0.33 μM) [2]. This minimal potency loss (<1.1-fold) contrasts sharply with first-generation multikinase inhibitors (e.g., cabozantinib, vandetanib), which exhibit >10-fold reduced activity against V804M due to steric hindrance in the ATP-binding pocket [4] [9]. The resilience of derivative 26 against this mutation stems from its structural flexibility, allowing adaptive binding despite the methionine substitution.

Table 1: Inhibition Profiles of Derivative 26 Against RET Kinases

Kinase VariantIC₅₀ (μM)Fold Change vs. RET-wt
RET-wt0.96 ± 0.041.0 (Reference)
RET V804M1.06 ± 0.331.10
RET G810R*5.21 ± 0.875.43

*Data derived from enzymatic assays using purified kinases [2] [4].*G810R: Secondary resistance mutation showing reduced sensitivity.

Additionally, derivative 26 inhibited proliferation in LC-2/ad cells (a RET-CCDC6 fusion-driven non-small cell lung cancer model) with an IC₅₀ of 2.8 μM, confirming target engagement in cellular contexts [2]. Phosphorylation assays further validated dose-dependent suppression of RET activation, supporting its utility in overcoming gatekeeper mutation-mediated resistance [4].

Type II Kinase Inhibitor Binding Mode Characterization

Derivative 26 functions as a type II kinase inhibitor, stabilizing the inactive DFG-out conformation of RET. Molecular docking and X-ray crystallography studies confirm that it occupies both the ATP-binding site and an adjacent hydrophobic allosteric pocket [2] [4] [5]. Key interactions include:

  • Hinge region binding: The pyrrolo[2,3-d]pyrimidine core forms dual hydrogen bonds with RET residues Glu775 and Met776, mimicking ATP adenine interactions [2].
  • Hydrophobic pocket penetration: The 2-phenylacetamide linker extends into the DFG-out cavity, engaging with Asp892 and Phe893 via van der Waals forces [4].
  • Solvent-front interactions: The terminal 5-tert-butylisoxazole group projects toward solvent-exposed regions, minimizing steric clashes with the P-loop [4].

Figure 1: Binding Pose of Derivative 26 in RET Kinase (DFG-out Conformation)[Illustration: Pyrrolo[2,3-d]pyrimidine core (blue) hydrogen-bonded to hinge residues; phenylacetamide linker (green) in hydrophobic pocket; isoxazole group (red) oriented toward solvent front.]

This binding mode contrasts with type I inhibitors (e.g., selpercatinib), which exclusively target the ATP site in the DFG-in conformation. The allosteric occupancy by derivative 26 enhances selectivity and mitigates resistance from ATP-binding mutations [5] [9].

Selectivity Screening across Kinome Families (EGFR, Her2, VEGFR-2, CDK2)

Comprehensive kinase profiling revealed derivative 26’s multi-targeted inhibition profile. It exhibits nanomolar-to-micromolar activity against clinically relevant kinases:

Table 2: Selectivity Screening of Derivative 26 Against Key Kinases

KinaseIC₅₀ (μM)Clinical Relevance
RET-wt0.96Thyroid/lung cancers
EGFR3.21NSCLC resistance target
Her22.45Breast cancer driver
VEGFR-20.40Angiogenesis regulation
CDK21.89Cell cycle progression
CDK90.52Transcriptional regulation

*Data sourced from enzymatic inhibition assays [2] [3] [7].

Notably, derivative 26 shows >3-fold selectivity for VEGFR-2 (IC₅₀ = 0.40 μM) over EGFR and Her2, attributable to its optimized occupancy of the hydrophobic back pocket in VEGFR-2 [7] [10]. However, its inhibition of CDK2/CDK9 suggests potential anti-transcriptional effects, which may contribute to observed antiproliferative activity in Rb-phosphorylation assays [3]. Kinome-wide screening (368 kinases) indicated off-target activity against fewer than 10% of kinases, primarily within the CMGC and TK families [7].

Resistance Profile Analysis to Gatekeeper Mutations

While derivative 26 effectively inhibits RET V804M, structural and biochemical analyses reveal vulnerabilities to secondary mutations:

  • G810R Resistance: The G810R mutation in the solvent-front region reduces inhibitor binding affinity by >5-fold (IC₅₀ = 5.21 ± 0.87 μM). This substitution sterically obstructs the 5-tert-butylisoxazole group’s orientation [4].
  • Dependence on Gatekeeper Size: Unlike bulkier inhibitors (e.g., ponatinib), derivative 26 accommodates the V804M shift due to its compact pyrrolopyrimidine core. However, mutations enlarging residue 804 (e.g., V804L) further impair activity [4].
  • Kinase Dynamics Compensation: Molecular dynamics simulations indicate that mutations like Y806D increase kinase flexibility, weakening hydrogen bonds with the hinge region and reducing residence time by ~40% [4] [9].

Comparative studies with pralsetinib show derivative 26 maintains superior resilience to V804M but remains susceptible to compound mutations (e.g., V804M/G810R). This underscores the need for combinatorial therapies to address evolving resistance [4] [9].

Derivative 26 exemplifies a rationally designed pyrrolo[2,3-d]pyrimidine scaffold that balances multi-kinase inhibition with mutant RET resilience. Its type II binding mode and selectivity profile position it as a versatile template for overcoming resistance in RET-driven malignancies.

Properties

Product Name

Pyrrolo[2,3-d]pyrimidine derivative 26

IUPAC Name

4-amino-N-(5-chloro-1,3-benzoxazol-2-yl)-7-(1-prop-2-enoylpyrrolidin-3-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide

Molecular Formula

C21H18ClN7O3

Molecular Weight

451.9 g/mol

InChI

InChI=1S/C21H18ClN7O3/c1-2-16(30)28-6-5-12(8-28)29-9-13(17-18(23)24-10-25-19(17)29)20(31)27-21-26-14-7-11(22)3-4-15(14)32-21/h2-4,7,9-10,12H,1,5-6,8H2,(H2,23,24,25)(H,26,27,31)

InChI Key

HDJGAVFAWSMJSN-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCC(C1)N2C=C(C3=C(N=CN=C32)N)C(=O)NC4=NC5=C(O4)C=CC(=C5)Cl

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